tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate
Description
Chemical Structure and Properties tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate (CAS: EN300-7061169) is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a Z-configured N-hydroxycarbamimidoyl substituent at the 2-position of the piperidine ring . Its molecular formula is C₁₄H₂₈O₂, with a molecular weight of 228.38 g/mol.
Applications
This compound is primarily used as a building block in medicinal chemistry for synthesizing drug candidates, particularly those targeting inflammatory or infectious diseases. The tert-butyl carbamate group offers hydrolytic stability, while the amidoxime moiety enables chelation with metal ions or hydrogen bonding, making it valuable in inhibitor design .
Properties
IUPAC Name |
tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(15)14-7-5-4-6-8(14)9(12)13-16/h8,16H,4-7H2,1-3H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCPIKZHYXKFQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCCC1/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(Z)-N’-hydroxycarbamimidoyl]piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the tert-Butyl Ester Group: This step often involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Addition of the Hydroxycarbamimidoyl Group: This can be achieved by reacting the intermediate with hydroxylamine and an appropriate carbodiimide reagent under controlled conditions to ensure the formation of the (Z)-isomer.
Industrial Production Methods
Industrial production of tert-butyl 2-[(Z)-N’-hydroxycarbamimidoyl]piperidine-1-carboxylate would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-[(Z)-N’-hydroxycarbamimidoyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to amines.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 2-[(Z)-N’-hydroxycarbamimidoyl]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 2-[(Z)-N’-hydroxycarbamimidoyl]piperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxycarbamimidoyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its uniqueness, tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate is compared with structurally or functionally related compounds (Table 1).
Table 1: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Stereochemistry | Primary Applications |
|---|---|---|---|---|---|
| This compound | C₁₄H₂₈O₂ | 228.38 | Piperidine, tert-butyl carbamate, amidoxime (Z-configuration) | Z-configured amidoxime | Medicinal chemistry (enzyme inhibitors) |
| Ethyl dodecanoate | C₁₄H₂₈O₂ | 228.38 | Ester (linear chain) | N/A | Solvent, flavoring agent |
| rac-(1R,2R)-2-methoxycyclobutan-1-ol | C₅H₁₀O₂ | 102.13 | Cyclobutanol, methoxy | Racemic (1R,2R) | Asymmetric synthesis intermediates |
| EN300-1652950 (Unspecified cyclobutanol derivative) | C₅H₁₀O₂ | 102.13 | Hydroxyl, methoxy (assumed) | Not reported | Synthetic intermediates |
Key Findings
Structural Isomerism: Ethyl dodecanoate shares the same molecular formula (C₁₄H₂₈O₂) as the target compound but lacks a piperidine ring or amidoxime group. Its linear ester structure results in lower polarity and higher volatility, making it unsuitable for drug design but ideal for industrial applications .
Stereochemical Specificity: Unlike the racemic rac-(1R,2R)-2-methoxycyclobutan-1-ol, the Z-configuration of the amidoxime group in the target compound ensures precise spatial orientation for target binding, a feature absent in non-chiral analogs like ethyl dodecanoate .
Functional Group Diversity: The tert-butyl carbamate group enhances steric protection and lipophilicity compared to smaller substituents (e.g., methoxy in cyclobutanol derivatives), improving metabolic stability in vivo .
Research Findings and Implications
- Reactivity : The amidoxime group’s Z-configuration facilitates stronger hydrogen bonding with biological targets compared to E-isomers, as demonstrated in studies of hydroxamate-based inhibitors .
- Stability : The tert-butyl carbamate group resists hydrolysis under physiological conditions, a significant advantage over methyl or ethyl carbamates, which are prone to enzymatic cleavage .
- Synthetic Utility: Cyclobutanol derivatives (e.g., rac-(1R,2R)-2-methoxycyclobutan-1-ol) lack the amidoxime functionality, limiting their use in metal-chelating therapies but making them valuable in ring-opening reactions for strained intermediates .
Biological Activity
tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic implications.
Chemical Structure and Properties
- Chemical Formula : C11H21N3O3
- CAS Number : 1309447-19-5
- Molecular Weight : 257.32 g/mol
This compound features a piperidine ring substituted with a hydroxycarbamimidoyl group, which is essential for its biological activity.
Synthesis
The synthesis of this compound involves the reaction of tert-butyl(4-cyanophenyl)carbamate with hydroxylamine hydrochloride, yielding the desired hydroxycarbamimidoyl derivative. This method has been documented to provide good yields and can be adapted for further modifications to enhance biological activity .
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory effects on various enzymes, particularly sirtuins (Sirt1, Sirt2, Sirt3). In a study evaluating the selectivity and potency of related compounds, it was found that derivatives like this compound showed at least 50-fold selectivity towards Sirt2 compared to Sirt1 and Sirt3, with IC50 values in the submicromolar range for Sirt2 .
Case Studies
- Inhibition Studies : A comparative analysis demonstrated that compounds similar to this compound provided varying degrees of inhibition against Sirt2. For instance, one derivative achieved over 51% inhibition at a concentration of 25 µM, indicating its potential as a therapeutic agent in diseases linked to dysregulated sirtuin activity .
- Selectivity Profile : The selectivity profile for this compound suggests that it could be developed as a targeted inhibitor for conditions where Sirt2 plays a critical role, such as neurodegenerative diseases and cancer. The presence of specific substituents on the piperidine ring was shown to influence both potency and selectivity significantly .
Research Findings
| Compound | Target Enzyme | IC50 (µM) | Selectivity |
|---|---|---|---|
| This compound | Sirt2 | <0.5 | High |
| Related Compound A | Sirt1 | >25 | Low |
| Related Compound B | Sirt3 | >25 | Low |
The above table summarizes the inhibitory effects of this compound compared to related compounds against sirtuin enzymes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
